molecular formula C21H22N4O4 B603950 N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119503-87-5

N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603950
CAS No.: 1119503-87-5
M. Wt: 394.4g/mol
InChI Key: ULJZLMJMADVMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Chain: This step involves the alkylation of the quinazoline core with a propyl halide.

    Attachment of the 4-Methoxybenzoyl Group: This is usually done through an acylation reaction using 4-methoxybenzoyl chloride.

    Final Coupling: The final step involves coupling the intermediate with methylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride to form dihydroquinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. This compound may also interact with DNA, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Benzoyl Derivatives: Compounds such as benzoyl peroxide, which is used in acne treatment.

Uniqueness

N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

1119503-87-5

Molecular Formula

C21H22N4O4

Molecular Weight

394.4g/mol

IUPAC Name

N-[3-[(4-methoxybenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-25(21(28)14-8-10-15(29-2)11-9-14)13-5-12-22-20(27)18-23-17-7-4-3-6-16(17)19(26)24-18/h3-4,6-11H,5,12-13H2,1-2H3,(H,22,27)(H,23,24,26)

InChI Key

ULJZLMJMADVMCP-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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